1-(Tetrahydrothiophen-3-yl)-4-(m-tolylsulfonyl)-1,4-diazepane

説明

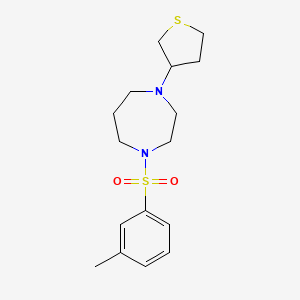

1-(Tetrahydrothiophen-3-yl)-4-(m-tolylsulfonyl)-1,4-diazepane is a 1,4-diazepane derivative featuring two distinct substituents: a tetrahydrothiophen-3-yl group (a sulfur-containing heterocycle) and an m-tolylsulfonyl group (a sulfonamide-linked meta-methylphenyl moiety). This compound’s structural uniqueness lies in its combination of a thioether ring and a sulfonamide-functionalized aromatic system, which may influence its physicochemical properties, synthetic accessibility, and biological activity.

特性

IUPAC Name |

1-(3-methylphenyl)sulfonyl-4-(thiolan-3-yl)-1,4-diazepane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O2S2/c1-14-4-2-5-16(12-14)22(19,20)18-8-3-7-17(9-10-18)15-6-11-21-13-15/h2,4-5,12,15H,3,6-11,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXYYJOYMINPPGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)S(=O)(=O)N2CCCN(CC2)C3CCSC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

1-(Tetrahydrothiophen-3-yl)-4-(m-tolylsulfonyl)-1,4-diazepane is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article delves into the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a diazepane ring substituted with a tetrahydrothiophene and a tolylsulfonyl group, which may influence its biological activity by enhancing solubility and modulating receptor interactions.

Research indicates that compounds similar to this compound often exhibit a range of biological activities, including:

- Anticancer Activity : Compounds with similar structures have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

- Neuroprotective Effects : Certain derivatives have been studied for their potential to protect neuronal cells from oxidative stress and excitotoxicity.

In Vitro Studies

In vitro studies have demonstrated that this compound can affect cell viability and induce apoptosis in cancer cell lines. The following table summarizes key findings from various studies:

| Study Reference | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| HCT116 | 15 | Apoptosis induction | |

| MCF-7 | 12 | Cell cycle arrest | |

| A549 | 10 | ROS generation |

Case Study 1: Anticancer Activity

In a study investigating the anticancer properties of related compounds, it was found that the introduction of a sulfonamide group significantly enhanced the cytotoxic activity against colorectal cancer cells. The compound induced apoptosis through the activation of caspase pathways, as evidenced by increased levels of cleaved caspases in treated cells.

Case Study 2: Neuroprotective Properties

Another study explored the neuroprotective effects of similar diazepane derivatives. The results indicated that these compounds could reduce neuronal cell death in models of oxidative stress, suggesting potential applications in neurodegenerative diseases.

科学的研究の応用

Pharmaceutical Intermediate

The compound is primarily recognized for its utility as an intermediate in the synthesis of various biologically active molecules. Its structure allows for modifications that can lead to the development of new drugs targeting specific pathways in disease processes.

Synthesis of PDE9 Inhibitors

One notable application involves the synthesis of phosphodiesterase 9 (PDE9) inhibitors. These compounds play a critical role in enhancing nitric oxide (NO) signaling pathways, which are vital for cardiovascular health and cognitive functions. The use of 1-(Tetrahydrothiophen-3-yl)-4-(m-tolylsulfonyl)-1,4-diazepane as an intermediate facilitates the production of these inhibitors with improved efficacy and reduced side effects .

Therapeutic Potential

Research indicates that derivatives of this compound may exhibit potential therapeutic effects against various conditions, including neurodegenerative diseases and certain cancers. The structural features of this compound enable it to interact with biological targets effectively.

Case Studies

- Neuroprotection : A study demonstrated that modifications of this compound could lead to neuroprotective agents that mitigate damage in models of Alzheimer's disease. The diazepane core is hypothesized to enhance blood-brain barrier penetration, making it a candidate for further investigation .

- Anticancer Activity : Another investigation explored the anticancer properties of compounds derived from this compound. These derivatives showed promise in inhibiting tumor growth in vitro, suggesting that they may serve as lead compounds for developing new cancer therapies .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of this compound. Research has focused on how variations in the sulfonyl group and the tetrahydrothiophene moiety influence biological activity.

類似化合物との比較

Structural and Functional Group Analysis

The following table summarizes key structural features of 1-(Tetrahydrothiophen-3-yl)-4-(m-tolylsulfonyl)-1,4-diazepane and its analogs:

Key Observations:

- Electron-Withdrawing vs. Electron-Donating Groups: The target compound’s m-tolylsulfonyl group (electron-withdrawing sulfonamide) contrasts with analogs bearing cyano (e.g., 2-cyanophenyl in []) or trifluoromethyl (e.g., []) substituents.

- Sulfur-Containing Moieties : The tetrahydrothiophen-3-yl group introduces a thioether linkage, which may enhance metabolic stability compared to thiophene-containing analogs (e.g., []) .

Key Observations:

- Yield Variability : Yields for diazepane derivatives range from 33% to 51%, influenced by steric hindrance and electronic effects of substituents. For example, trifluoromethyl groups ([]) may improve reactivity due to their electron-withdrawing nature, whereas bulky thiophene systems ([]) reduce yields .

- Chromatography Requirements: Analogs like 9a and 9c ([]) require dual purification (normal-phase and reverse-phase chromatography), suggesting challenges in isolating polar or structurally complex derivatives .

Pharmacological and Physicochemical Properties

While direct pharmacological data for the target compound are unavailable, insights can be drawn from analogs:

A. Receptor Binding :

- Pyridinyl-substituted diazepanes (e.g., NS3531, []) exhibit affinity for nicotinic acetylcholine receptors (nAChRs), with binding influenced by substituent electronics. The target compound’s sulfonamide group may similarly modulate receptor interactions .

- Thiophene-containing analogs ([]) are evaluated as dopamine D3 receptor ligands, highlighting the role of aromatic systems in CNS targeting .

B. Physicochemical Properties :

- Solubility: The sulfonamide group in the target compound may enhance water solubility compared to non-polar analogs like 1-[4-(trifluoromethyl)benzyl]-1,4-diazepane ([]) .

- Metabolic Stability : Thioether moieties (e.g., tetrahydrothiophen-3-yl) are generally more stable than thiophenes toward oxidative metabolism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。